

An In-depth Technical Guide to N-Propargylphthalimide: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: *N*-Propargylphthalimide

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Introduction

N-Propargylphthalimide is a versatile synthetic building block that holds significant importance in medicinal chemistry and materials science. Its unique structure, featuring a terminal alkyne group, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in drug discovery and development.

Chemical Structure and Identification

N-Propargylphthalimide, systematically named 2-(prop-2-yn-1-yl)isoindoline-1,3-dione, consists of a phthalimide moiety attached to a propargyl group. The phthalimide group is a bicyclic aromatic system, while the propargyl group provides a reactive terminal alkyne functionality.

Chemical Structure:

Identifier	Value
IUPAC Name	2-(prop-2-yn-1-yl)isoindoline-1,3-dione
Synonyms	N-(2-Propynyl)phthalimide
CAS Number	7223-50-9
Molecular Formula	C ₁₁ H ₇ NO ₂
Molecular Weight	185.18 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of **N-Propargylphthalimide** is presented in the table below.

Property	Value	Reference
Appearance	White to light yellow to light orange powder or crystals	[1] [2]
Melting Point	148-155 °C	[1] [2] [3]
Solubility	While specific quantitative data is not readily available in the literature, N-Propargylphthalimide is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its miscibility with other common organic solvents like ethyl acetate and chloroform is expected to be moderate, while it is likely poorly soluble in nonpolar solvents like hexanes and sparingly soluble in water.	[4]
Purity	Typically >97% (GC)	[2] [3]

Spectral Data

The following tables summarize the characteristic spectral data for **N-Propargylphthalimide**, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	m	2H	Aromatic Protons (Ha)
~7.75	m	2H	Aromatic Protons (Hb)
~4.47	d	2H	Methylene Protons (-CH ₂ -)
~2.24	t	1H	Acetylenic Proton (\equiv C-H)

Solvent: CDCl₃

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~167.0	Carbonyl Carbons (C=O)
~134.0	Aromatic Carbons (quaternary)
~132.0	Aromatic Carbons (CH)
~123.5	Aromatic Carbons (CH)
~78.0	Acetylenic Carbon (-C \equiv)
~72.0	Acetylenic Carbon (\equiv C-H)
~29.0	Methylene Carbon (-CH ₂ -)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3280	Strong, Sharp	≡C-H stretch (terminal alkyne)
~2120	Weak to Medium	C≡C stretch
~1770 & ~1715	Strong	C=O stretch (asymmetric and symmetric)
~1600-1450	Medium	C=C stretch (aromatic)
~720	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry

The mass spectrum of **N-Propargylphthalimide** would show a molecular ion peak ([M]⁺) at m/z = 185. Key fragmentation patterns of phthalimide derivatives often involve the loss of CO, and for N-substituted phthalimides, cleavage of the substituent can occur. A prominent fragment would likely be the phthalimide cation at m/z = 147.

Synthesis

N-Propargylphthalimide is commonly synthesized via a nucleophilic substitution reaction between potassium phthalimide and propargyl bromide.

Experimental Protocol: Synthesis of N-Propargylphthalimide.[4]

Materials:

- Potassium phthalimide
- Propargyl bromide (3-bromopropyne)
- N,N-Dimethylformamide (DMF)
- Manganese dioxide (MnO₂) (catalyst)

- Ethyl acetate
- Water
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate

Procedure:

- Dissolve 8.4 mmol of potassium phthalimide and 8.4 mmol of propargyl bromide in 10 mL of DMF in a round-bottom flask.[4]
- Add 0.2 g of manganese dioxide to the solution as a catalyst.[4]
- Stir the reaction mixture at 28°C for 2 hours.[4]
- Upon completion of the reaction (monitored by TLC), dilute the mixture with 100 mL of ethyl acetate.[4]
- Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride solution.[4]
- Dry the organic layer over anhydrous sodium sulfate.[4]
- Filter the drying agent and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography using a solvent mixture of petroleum ether and ethyl acetate (5:1, v/v) to obtain pure **N-Propargylphthalimide**.[4]

Applications in Research and Drug Development

The propargyl group of **N-Propargylphthalimide** is a key functional handle for its application in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing **N-Propargylphthalimide** and an azide-functionalized molecule.

Click Chemistry

The CuAAC reaction is a powerful tool in drug discovery for creating libraries of compounds for high-throughput screening and for bioconjugation to label and track biomolecules.

This protocol provides a general framework for a click reaction using an alkyne such as **N-Propargylphthalimide** and an azide-containing molecule.

Materials:

- **N-Propargylphthalimide** (alkyne)
- Azide-functionalized molecule (e.g., benzyl azide)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
- Appropriate solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

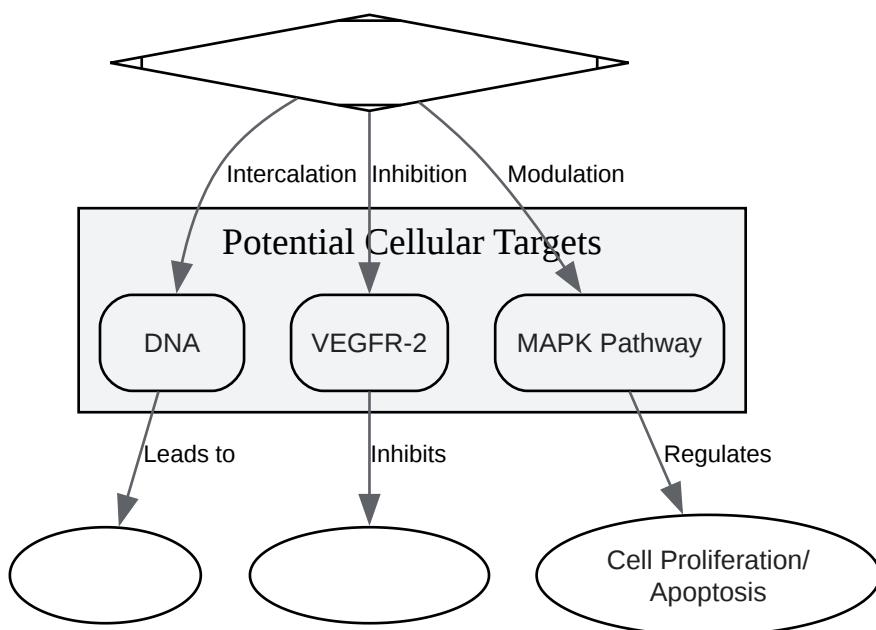
- In a reaction vessel, dissolve **N-Propargylphthalimide** (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.
- In a separate vial, prepare a premixed solution of CuSO_4 (e.g., 0.1 equivalents) and the ligand (e.g., 0.5 equivalents).
- Add the copper-ligand solution to the reaction mixture.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 1 equivalent).
- Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

- Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Biological Activity of Phthalimide Derivatives

The phthalimide scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of phthalimide have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific signaling pathways directly modulated by **N-Propargylphthalimide** have not been extensively elucidated in the literature, its derivatives are subjects of ongoing research. For instance, some naphthalimide derivatives, which share structural similarities with phthalimides, have been shown to act as DNA intercalators and can induce apoptosis in cancer cells through the activation of ROS-p38 MAPK signaling pathways.^{[5][6]} Additionally, some phthalimide derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.



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Caption: Potential biological targets and pathways of phthalimide derivatives.

Conclusion

N-Propargylphthalimide is a valuable and versatile chemical entity with significant applications in organic synthesis, medicinal chemistry, and materials science. Its readily available terminal alkyne functionality makes it an ideal substrate for click chemistry, enabling the rapid and efficient synthesis of diverse molecular architectures. The phthalimide core, a known pharmacophore, provides a foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and applications of **N-Propargylphthalimide**, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further exploration of the biological activities of **N-Propargylphthalimide** and its derivatives is warranted to fully realize its therapeutic potential.

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